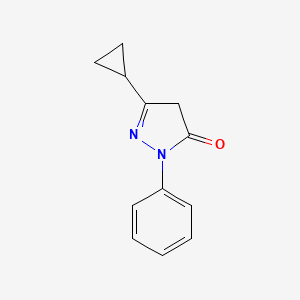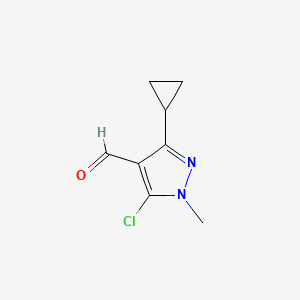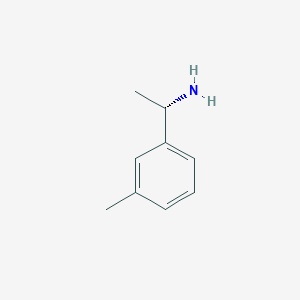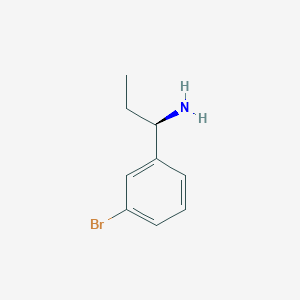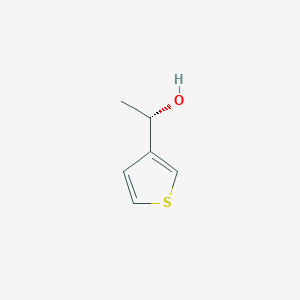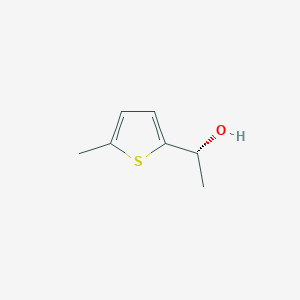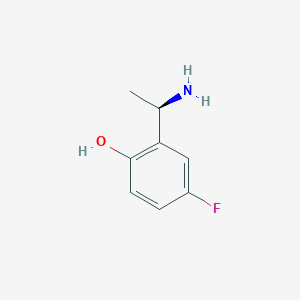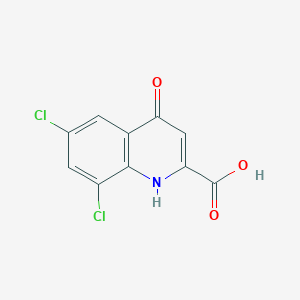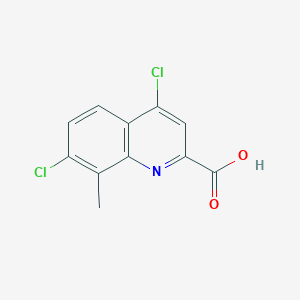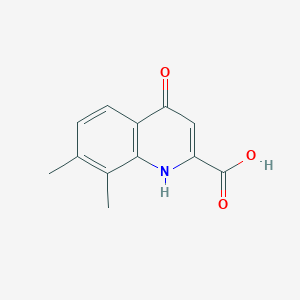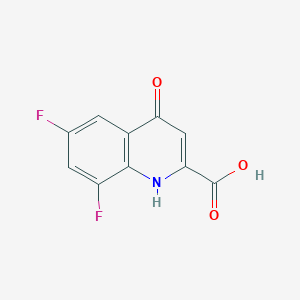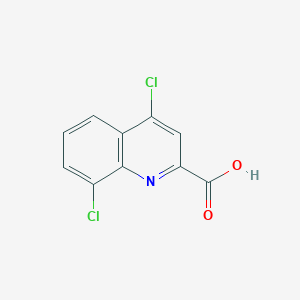
4,8-Dichloroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloroquinoline-2-carboxylic acid is a halogenated quinoline derivative known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and their derivatives are widely studied for their biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Gould–Jacobs Reaction: This classical method involves the condensation of aniline derivatives with alkoxy methylenemalonic esters, followed by cyclization and subsequent hydrolysis to yield quinoline derivatives.
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, leading to the formation of quinoline derivatives.
Biltz Method: This involves the reaction of ortho-nitrobenzaldehyde with aniline derivatives in the presence of a reducing agent to form quinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to hydroquinolines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions involving quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2), while nitration uses nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinolines.
Substitution: Halogenated, nitrated, or sulfonated quinolines.
Scientific Research Applications
4,8-Dichloroquinoline-2-carboxylic acid has found applications in various scientific research areas:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its derivatives are used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism by which 4,8-Dichloroquinoline-2-carboxylic acid exerts its effects involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
4,6-Dichloroquinoline-3-carboxylic acid: Similar in structure but with different positions of chlorine atoms.
3,7-Dichloroquinoline-8-carboxylic acid: Another halogenated quinoline derivative with different substitution patterns.
Uniqueness: 4,8-Dichloroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4,8-dichloroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDAFLPDLOSYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

